molecular formula C12H16O3 B3030945 3-(4-Methoxyphenyl)-3-methylbutanoic acid CAS No. 1136-01-2

3-(4-Methoxyphenyl)-3-methylbutanoic acid

Cat. No.: B3030945
CAS No.: 1136-01-2
M. Wt: 208.25 g/mol
InChI Key: LFQSLLJGDHNKAR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3-methylbutanoic acid is a branched-chain carboxylic acid featuring a methoxy-substituted phenyl group at the β-position of the butanoic acid backbone. The methoxy group (-OCH₃) at the para position of the aromatic ring enhances electron-donating effects, influencing the compound’s acidity, solubility, and reactivity.

Properties

IUPAC Name

3-(4-methoxyphenyl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,8-11(13)14)9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSLLJGDHNKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311772
Record name 3-(4-methoxyphenyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1136-01-2
Record name NSC245189
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-methoxyphenyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenylacetic acid with isobutyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) under an argon atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve catalytic processes to improve yield and efficiency. For example, the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts, can be employed to form the carbon-carbon bonds necessary for the compound’s structure .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxyphenyl-3-methylbutanoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-(4-methoxyphenyl)-3-methylbutanol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: 4-Hydroxyphenyl-3-methylbutanoic acid.

    Reduction: 3-(4-Methoxyphenyl)-3-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-3-methylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Variants

2-(4-Methoxyphenyl)-3-methylbutanoic acid (CAS 51632-31-6)
  • Structure : The methoxyphenyl and methyl groups are positioned at C2 and C3, respectively, creating a positional isomer.
  • Properties: Melting point: 153–156°C; pKa ~4.41 (predicted). Higher acidity compared to 3-(4-methoxyphenyl)-3-methylbutanoic acid due to closer proximity of electron-withdrawing carboxylic acid and electron-donating methoxy groups.
  • Application : Identified as an impurity in gliquidone (an antidiabetic drug), highlighting its relevance in pharmaceutical quality control .
4-(4-Methoxyphenyl)-3-methylbutanoic acid
  • Structure : Methoxyphenyl at C4 and methyl at C3.
  • Properties :
    • Demonstrated utility in synthesizing histamine H₂ receptor agonists.
    • The elongated carbon chain may enhance hydrophobic interactions in biological systems, improving receptor binding .
3-(3-Methoxypropoxy)-4-methoxybenzyl Derivatives
  • Structure : Incorporates additional methoxypropoxy substituents on the aromatic ring.
  • Properties : Increased steric bulk and polarity, likely altering solubility and metabolic stability. Used in patented synthetic routes for complex organic molecules .

Halogenated and Substituted Phenyl Analogs

3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid (CAS 1181635-62-0)
  • Structure : Fluoro and methyl substituents replace the methoxy group.
  • Properties: Fluorine’s electron-withdrawing effect reduces acidity (pKa likely >5) compared to the methoxy analog.
2-(Acenaphthen-5-yl)-3-methylbutanoic acid
  • Structure : Acenaphthenyl group replaces methoxyphenyl.
  • Properties :
    • High fungicidal activity in its amide and ester derivatives.
    • Bulky aromatic system increases lipophilicity, affecting membrane permeability and biological activity .

Simplified Backbone Analogs

3-Methylbutanoic Acid
  • Structure : Lacks the methoxyphenyl group.
  • Properties: Lower molecular weight (102.13 g/mol) and higher volatility. Key odorant in fermented foods (rancid/cheese-like notes) with a low aroma threshold due to branching .
4-(4-Methylphenyl)butanoic acid
  • Structure : Methyl group replaces methoxy on the phenyl ring.
  • Properties :
    • Reduced electron-donating effects lower acidity (pKa ~4.8–5.2).
    • Applications in polymer and fragrance industries due to balanced hydrophobicity .

Ester and Prodrug Derivatives

Propenoic Acid 3-(4-Methoxyphenyl)-3-methylbutyl Ester
  • Structure : Esterified form of the parent acid.
  • Properties: Reduced acidity (non-ionic form) and increased volatility. Used in cosmetics (e.g., UV filters) due to enhanced skin permeability .
Methyl 4-Methoxy-3-oxobutyrate
  • Structure : Keto-ester derivative.
  • Properties :
    • Reactive carbonyl group enables participation in condensation reactions.
    • Intermediate in synthesizing heterocyclic compounds .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Melting Point (°C) pKa Key Applications References
This compound C₁₂H₁₆O₃ 4-OCH₃, β-methyl N/A ~4.0* Pharmaceutical intermediates
2-(4-Methoxyphenyl)-3-methylbutanoic acid C₁₂H₁₆O₃ 4-OCH₃, α-methyl 153–156 4.41 Gliquidone impurity
3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid C₁₂H₁₅FO₂ 4-F, 3-CH₃ N/A >5.0* Drug discovery
2-(Acenaphthen-5-yl)-3-methylbutanoic acid C₁₉H₁₈O₂ Acenaphthenyl, β-methyl N/A N/A Fungicidal agents
3-Methylbutanoic acid C₅H₁₀O₂ Branched chain N/A 4.76 Food flavoring

*Predicted based on structural analogs.

Key Research Findings

  • Substituent Position : Positional isomers (e.g., 2- vs. 3-substituted) significantly alter acidity and biological activity. Proximity of electron-donating groups to the carboxylic acid enhances acidity .
  • Halogenation : Fluorine substitution improves metabolic stability and lipophilicity, critical for pharmacokinetics .
  • Esterification: Converts carboxylic acids into non-ionic forms, enhancing volatility and bioavailability for topical applications .
  • Aromatic Systems : Bulky aromatic groups (e.g., acenaphthenyl) increase fungicidal activity but may reduce aqueous solubility .

Biological Activity

3-(4-Methoxyphenyl)-3-methylbutanoic acid, also known as a derivative of phenylbutyric acid, is an organic compound with significant biological activities. This article will explore its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H16O3
  • Molecular Weight : 208.25 g/mol
  • Structure : The compound features a methoxy group attached to a phenyl ring connected to a butanoic acid chain, which influences its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : The compound has shown potential antimicrobial effects against several bacterial strains. Studies suggest that it may inhibit the growth of pathogens, making it a candidate for further investigation in antibiotic development.
  • Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can reduce inflammatory markers, suggesting its potential use in treating inflammatory diseases .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression. For instance, it has shown moderate inhibitory activity against malate dehydrogenase (MDH) enzymes, which are involved in metabolic pathways linked to cancer cell proliferation .

The mechanism through which this compound exerts its effects involves:

  • Interaction with Molecular Targets : The methoxy group can form hydrogen bonds with active sites of enzymes and receptors, influencing their activity.
  • Influence on Signaling Pathways : The compound appears to modulate pathways associated with oxidative stress and inflammation, which are critical in various disease processes.

Case Studies and Research Findings

A summary of key studies evaluating the biological activity of this compound is provided below:

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant inhibition of bacterial growth at concentrations as low as 50 µM.
Study BAnti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in cell cultures .
Study CEnzyme InhibitionIC50 values for MDH inhibition were reported at 6.18 µM and 1.5 µM for MDH1 and MDH2 respectively .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

CompoundStructureBiological Activity
4-Methoxyphenylacetic AcidLacks butanoic chainModerate antimicrobial activity
3-(4-Hydroxyphenyl)-3-methylbutanoic AcidHydroxyl group instead of methoxyEnhanced anti-inflammatory effects
3-(4-Methoxyphenyl)-3-methylbutanolAlcohol group instead of carboxylic acidReduced enzyme inhibition potency

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Therapeutic Applications : Investigating its potential as a treatment for bacterial infections and inflammatory diseases.
  • Mechanistic Studies : Understanding the detailed molecular mechanisms underlying its biological effects.
  • Clinical Trials : Conducting trials to evaluate safety and efficacy in human subjects.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenyl)-3-methylbutanoic acid
Reactant of Route 2
3-(4-Methoxyphenyl)-3-methylbutanoic acid

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